Home > Products > Screening Compounds P137302 > 4,7-Dichloro-6-iodoquinazoline
4,7-Dichloro-6-iodoquinazoline - 1256955-29-9

4,7-Dichloro-6-iodoquinazoline

Catalog Number: EVT-3527150
CAS Number: 1256955-29-9
Molecular Formula: C8H3Cl2IN2
Molecular Weight: 324.93 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4,7-Dichloro-6-nitroquinazoline is a key intermediate in the synthesis of Afatinib, a tyrosine kinase inhibitor used in the treatment of certain types of lung cancer [, ]. Beyond its role in Afatinib synthesis, 4,7-Dichloro-6-nitroquinazoline serves as a versatile precursor in the preparation of diverse 4,7-disubstituted quinazoline derivatives with significant therapeutic potential [, ].

Synthesis Analysis

Afatinib's most scalable synthesis route, detailed in Boehringer Ingelheim patents, uses 4,7-Dichloro-6-nitroquinazoline (IV) as a key intermediate []. A three-step process starting from 2-amino-4-chlorobenzoic acid (I) produces this compound with an overall yield of 56.1% []. The steps are:

Chemical Reactions Analysis

4,7-Dichloro-6-nitroquinazoline readily undergoes various chemical reactions, primarily due to the reactivity of the chlorine atoms. These reactions are crucial for transforming it into a wide array of 4,7-disubstituted quinazoline derivatives. One key reaction is the regioselective Suzuki-Miyaura cross-coupling reaction, which utilizes 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline to generate new diarylquinazolines with pharmaceutical potential []. This reaction allows for the selective replacement of the chlorine atoms with aryl groups, enabling the development of structurally diverse quinazoline derivatives.

Mechanism of Action
  • 13C-Nuclear Magnetic Resonance spectroscopy (13C-NMR) []
Applications
  • Afatinib: A clinically approved drug used to treat certain types of non-small cell lung cancer [, ].
  • 4,7-Disubstituted Quinazoline Derivatives: These compounds exhibit promising therapeutic potential and are actively being investigated for various applications [, ].
  • Polyethers: Research demonstrates the synthesis of polyethers based on 4,7-Dichloro-6-nitroquinazoline. These polyethers exhibit good thermal stability, solubility in solvents like pyridine and DMF, and show potential for antimicrobial activity [].

Afatinib

Compound Description: Afatinib is a clinically approved tyrosine kinase inhibitor used for treating non-small cell lung cancer (NSCLC). It is marketed as a dimaleate salt. Structurally, Afatinib is a 4-anilinoquinazoline derivative. []

4,7-Dichloro-6-nitroquinazoline

Compound Description: This compound is a crucial intermediate in a scalable synthetic pathway for Afatinib. It is also a versatile precursor for various 4,7-disubstituted quinazoline derivatives with potential therapeutic applications. []

Relevance: This compound is highly relevant to 4,7-Dichloro-6-iodoquinazoline due to their significant structural similarity. Both share the same core quinazoline structure with chlorine atoms at the 4 and 7 positions. The primary difference lies in the substituent at the 6-position, with nitro group in this compound and iodine in the target compound. []

4,7-Dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline

Compound Description: This compound serves as a starting material in the synthesis of various diarylquinazolines with potential pharmaceutical applications. These diarylquinazolines are produced via a microwave-promoted regioselective Suzuki-Miyaura cross-coupling reaction using this compound as a substrate. []

4,7-Diarylquinazolines

Compound Description: This group of compounds, synthesized from 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline via Suzuki-Miyaura coupling, display promising pharmaceutical potential. []

Relevance: Although these compounds differ from 4,7-Dichloro-6-iodoquinazoline in their substitution patterns at the 2- and 6- positions and the presence of aryl groups at the 4- and 7- positions, they highlight the potential of modifying the quinazoline scaffold for developing molecules with valuable biological activities. []

Polyethers based on 4,7-dichloro 6-nitroquinazoline

Compound Description: These polyethers, incorporating the 4,7-dichloro 6-nitroquinazoline unit, demonstrate promising thermal stability, solubility, and antimicrobial activity. []

Relevance: This class of polymers, incorporating the 4,7-dichloro 6-nitroquinazoline moiety, emphasizes the potential of utilizing compounds structurally related to 4,7-Dichloro-6-iodoquinazoline in developing macromolecules with desirable properties. While the specific polymer described is based on 4,7-dichloro 6-nitroquinazoline, it showcases the feasibility of incorporating similar structural motifs, such as 4,7-Dichloro-6-iodoquinazoline, into polymeric structures to potentially impart or enhance specific material properties. []

3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,661)

Compound Description: L-697,661 is a pyridinone derivative identified as a potent and selective HIV-1 reverse transcriptase inhibitor. []

Relevance: Although structurally distinct from 4,7-Dichloro-6-iodoquinazoline, L-697,661 represents another example of a halogenated heterocyclic compound exhibiting potent antiviral activity. The presence of the 4,7-dichloro substitution pattern on the benzoxazole ring in L-697,661 points to the potential biological relevance of similar halogen substitutions on the quinazoline scaffold, as seen in 4,7-Dichloro-6-iodoquinazoline. []

Properties

CAS Number

1256955-29-9

Product Name

4,7-Dichloro-6-iodoquinazoline

IUPAC Name

4,7-dichloro-6-iodoquinazoline

Molecular Formula

C8H3Cl2IN2

Molecular Weight

324.93 g/mol

InChI

InChI=1S/C8H3Cl2IN2/c9-5-2-7-4(1-6(5)11)8(10)13-3-12-7/h1-3H

InChI Key

ZAMPZNQZEXEDBG-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1I)Cl)N=CN=C2Cl

Canonical SMILES

C1=C2C(=CC(=C1I)Cl)N=CN=C2Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.